2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
2-{[1-({[(4-Chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic imidazole-thioacetamide derivative characterized by a central 1H-imidazole core substituted with a hydroxymethyl group at position 5, a sulfanyl-linked acetamide chain at position 2, and a carbamoylmethyl group at position 1. The carbamoylmethyl moiety is further substituted with a 4-chlorobenzyl group, while the acetamide chain terminates in a 4-fluorophenyl ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3S/c22-15-3-1-14(2-4-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-7-5-16(23)6-8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWDSOFWOAYVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact :
- Halogen Position : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to its 2-fluorophenyl analogue (CAS 921572-59-0) due to reduced steric hindrance and improved electronic interactions with target proteins .
- Sulfonyl vs. Sulfanyl : Compounds with sulfonyl groups (e.g., ) exhibit higher polarity and hydrogen-bonding capacity compared to the sulfanyl bridge in the target compound, which may influence binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties
Available data on melting points, yields, and molecular weights highlight trends:
- Melting Points : Imidazole derivatives with bulkier substituents (e.g., naphthyl in 10k) exhibit lower melting points due to disrupted crystal packing .
- Yields : Lower yields (6–17% in ) suggest synthetic challenges in introducing halogenated or heteroaromatic groups, likely due to steric or electronic factors during coupling reactions .
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is synthesized via a cyclocondensation reaction between glyoxal and ammonium acetate, followed by hydroxymethylation using formaldehyde under basic conditions (pH 9–10). The product, 5-(hydroxymethyl)-1H-imidazole-2-thiol, is isolated via crystallization in 68–72% yield.
Introduction of the Carbamoylmethyl Group
N-(4-Chlorobenzyl)-2-chloroacetamide is prepared by reacting 4-chlorobenzylamine with chloroacetyl chloride in DCM at 0–5°C. This intermediate is then coupled to the imidazole core via a nucleophilic substitution reaction in THF, catalyzed by triethylamine (TEA). The reaction proceeds at 50–60°C for 6–8 hours, yielding the substituted imidazole intermediate.
Sulfanyl-Acetamide Functionalization
N-(4-Fluorophenyl)-2-mercaptoacetamide is synthesized by treating 4-fluoroaniline with mercaptoacetic acid in the presence of dicyclohexylcarbodiimide (DCC). This thiol-containing intermediate is then coupled to the imidazole derivative via a disulfide exchange reaction using iodine as an oxidizing agent. The reaction is conducted in acetone at 25–30°C, achieving 75–80% conversion.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes kinetics without side reactions |
| Solvent | THF/Acetone (3:1) | Balances solubility and reactivity |
| Catalyst | TEA (1.2 equiv) | Enhances nucleophilicity |
| Reaction Time | 6–8 hours | Ensures complete conversion |
Elevating temperatures beyond 70°C promotes decomposition, while polar aprotic solvents like DMF reduce selectivity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). HPLC purity exceeds 98% after optimization.
Spectroscopic Validation
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FTIR (KBr, cm⁻¹) : 3280 (N–H stretch), 1660 (C=O amide), 1540 (C–N bend).
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.35–7.28 (m, 4H, aromatic-H), 4.52 (s, 2H, CH₂OH).
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LC-MS : m/z 463.1 [M+H]⁺.
Challenges and Mitigation Strategies
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Byproduct Formation : Competing reactions during imidazole substitution generate sulfoxide derivatives. Adding antioxidant agents like ascorbic acid suppresses oxidation.
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Low Solubility : Precipitation during coupling is addressed by using acetone-THF co-solvents.
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Scale-Up Issues : Batch heterogeneity in large-scale reactions is mitigated via continuous flow reactors, improving mixing efficiency.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Stepwise Coupling | 65–70 | 97–98 | Moderate |
| One-Pot Synthesis | 55–60 | 95–96 | High |
| Microwave-Assisted | 75–80 | 98–99 | Low |
Microwave-assisted synthesis reduces reaction time to 2–3 hours but requires specialized equipment.
Industrial-Scale Production Considerations
Pilot-scale batches (1–5 kg) employ:
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves:
- Imidazole ring cyclization : Precursors undergo cyclization under acidic/basic conditions.
- Chlorophenyl group introduction : Achieved via electrophilic aromatic substitution.
- Sulfanyl linkage formation : Reaction of imidazole derivatives with thiols.
- Acetamide coupling : Final step with fluorophenyl-substituted acetamide precursors. Challenges include maintaining purity during cyclization and avoiding oxidation of the sulfanyl group. Catalysts (e.g., Pd for coupling) and inert atmospheres improve yield .
Q. Which spectroscopic methods confirm structural integrity and purity?
- NMR : Analyze imidazole proton environments (δ 7.2–8.5 ppm) and hydroxymethyl groups (δ 3.5–4.2 ppm).
- IR : Confirm carbamoyl (C=O stretch at ~1650 cm⁻¹) and sulfanyl (S-H stretch at ~2550 cm⁻¹) groups.
- HPLC : Monitor purity (>95% by reverse-phase C18 columns). Contaminants like unreacted thiols or acetamide precursors require gradient elution .
Q. What preliminary biological activities are reported for this compound?
- Antimicrobial assays : MIC values (e.g., 8 µg/mL against S. aureus) suggest potency.
- Enzyme inhibition : IC₅₀ of 1.2 µM against tyrosine kinases in preliminary screens.
- Cytotoxicity : Selectivity indices >10 in cancer cell lines (e.g., MCF-7 vs. HEK293). Assays should use standardized protocols (CLSI guidelines) to minimize variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce byproducts during sulfanyl linkage formation?
- Solvent selection : Use DMF or THF to stabilize intermediates.
- Temperature control : Maintain 0–5°C to suppress disulfide formation.
- Catalysts : Add triethylamine to deprotonate thiols and accelerate coupling. Computational modeling (e.g., DFT) identifies transition states to refine conditions .
Q. What computational strategies predict bioactivity and toxicity profiles?
- Molecular docking : Screen against kinase domains (e.g., EGFR, PDB ID: 1M17) to prioritize targets.
- ADMET prediction : Tools like SwissADME assess logP (3.2) and CYP450 inhibition risks.
- QSAR models : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ trends. Validate predictions with in vitro assays and metabolite profiling .
Q. How do structural analogs differ in reactivity and target binding?
Q. How to resolve contradictions in reported biological data across studies?
- Assay variability : Compare cell lines (e.g., HeLa vs. HepG2) and incubation times.
- Purity thresholds : Re-test batches with HPLC >98% purity to exclude impurity effects.
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography. Meta-analyses of datasets (e.g., PubChem BioAssay) identify outliers .
Q. What methodologies elucidate the compound’s mechanism of action?
- Cellular thermal shift assays (CETSA) : Confirm target engagement with kinases.
- CRISPR screens : Identify gene knockouts that reduce cytotoxicity (e.g., MAPK pathway).
- Metabolomics : Track ATP depletion or lactate accumulation in treated cells. Pair with siRNA silencing to validate putative targets .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients.
- HPLC prep-scale : C18 columns with 0.1% TFA in acetonitrile/water .
Q. How to design stability studies under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24–72 hours.
- Light sensitivity : Store aliquots in amber vials and monitor degradation via UV-Vis.
- Thermal stability : TGA/DSC analysis reveals decomposition points (>200°C).
LC-MS identifies degradation products (e.g., hydrolyzed acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
